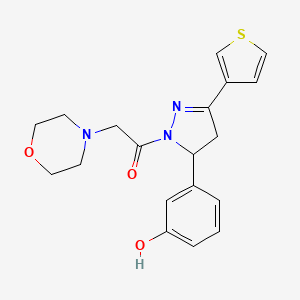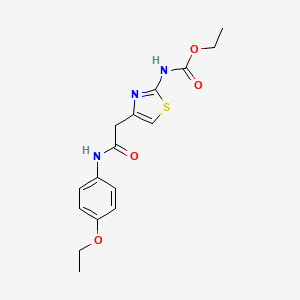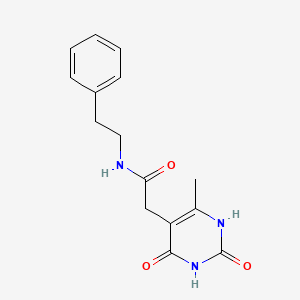![molecular formula C16H24N2O2S B2647102 N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide CAS No. 2415457-24-6](/img/structure/B2647102.png)
N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide, also known as NPC-15437, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. NPC-15437 belongs to the piperidine class of compounds and has a cyclopropane sulfonamide group attached to it.
Mechanism of Action
The exact mechanism of action of N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide is not fully understood. However, it has been shown to modulate the activity of ion channels and receptors in the brain. It has been shown to inhibit the activity of NMDA receptors, which are involved in the regulation of synaptic plasticity and memory. N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide has also been shown to activate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain. It has also been shown to improve motor function and cognitive function in animal models of Parkinson's disease. N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide has also been shown to reduce neuronal damage and improve neurological outcomes in animal models of ischemic stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide has several advantages for lab experiments. It is stable and can be easily synthesized in high yields and purity. It has also been shown to have low toxicity and can be administered orally. However, N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in some experimental settings. It also has a short half-life, which can limit its effectiveness in some experimental models.
Future Directions
There are several future directions for the study of N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide. One area of research is the development of more effective formulations of N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide that can increase its solubility and half-life. Another area of research is the exploration of N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide's potential use in the treatment of other neurological and inflammatory diseases. Additionally, the mechanism of action of N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide needs to be further elucidated to fully understand its pharmacological properties.
Synthesis Methods
The synthesis of N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide involves the reaction of 4-methylbenzylamine with cyclopropanesulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with piperidine to produce N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide. The synthesis of N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide has been optimized to produce high yields and purity.
Scientific Research Applications
N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide has been studied for its potential use as a therapeutic agent for various diseases. It has been shown to have neuroprotective properties and has been studied for its potential use in the treatment of Parkinson's disease. It has also been studied for its potential use in the treatment of ischemic stroke and traumatic brain injury. N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-[1-[(4-methylphenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-13-2-4-14(5-3-13)12-18-10-8-15(9-11-18)17-21(19,20)16-6-7-16/h2-5,15-17H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUCPYOHTVAUEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)NS(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B2647019.png)

![methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate hydrochloride](/img/structure/B2647021.png)
![1-(3-Chloro-4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2647027.png)
![N-[2-[2-(Dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl]but-2-ynamide](/img/structure/B2647029.png)


![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2647032.png)
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone](/img/structure/B2647033.png)



![N-[Cyano(cyclohexyl)methyl]-4-methylsulfonylbutanamide](/img/structure/B2647039.png)
![1'H-spiro[cyclopentane-1,2'-quinazoline]-4'-thiol](/img/structure/B2647040.png)